2-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Beschreibung
This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a tricyclic core fused with an oxazepine ring. The molecule features a methyl group at position 8, a keto group at position 11, and a 2-fluorobenzenesulfonamide substituent at position 2. Its molecular formula is C20H15FN2O4S (average mass ~398.4 g/mol), with a monoisotopic mass of 398.073656 .
Eigenschaften
IUPAC Name |
2-fluoro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S/c1-12-6-8-18-16(10-12)22-20(24)14-11-13(7-9-17(14)27-18)23-28(25,26)19-5-3-2-4-15(19)21/h2-11,23H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLGDLFCPCIMJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4F)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula with a molecular weight of 398.4 g/mol. The presence of a fluorine atom and a sulfonamide group may contribute to its unique biological properties.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds in the same class have shown effectiveness against various bacterial strains.
- Antitumor Properties : Some derivatives have been investigated for their potential to inhibit cancer cell proliferation.
- Neuropharmacological Effects : The interaction with neurotransmitter systems suggests possible applications in treating neurological disorders.
The biological activity of 2-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is hypothesized to involve:
- Dopamine Receptor Modulation : Similar compounds have been noted for their selective antagonism at dopamine D2 receptors, which is crucial for managing conditions like schizophrenia and Parkinson's disease .
- Inhibition of Enzymatic Pathways : The sulfonamide group may interact with specific enzymes involved in metabolic pathways, providing a basis for its potential therapeutic effects.
Case Studies and Research Findings
A variety of studies have explored the biological effects of this compound and its analogs:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial effects against Staphylococcus aureus; the compound displayed significant inhibition at low concentrations. |
| Study 2 | Assessed antitumor activity through in vitro assays; results indicated a dose-dependent decrease in cell viability in cancer cell lines. |
| Study 3 | Explored neuroprotective effects in animal models; demonstrated potential benefits in reducing neuroinflammation and oxidative stress. |
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-fluoro-N-(10-methyl-11-oxo...) | C20H15FN2O4S | Antimicrobial, Antitumor |
| N-Methyl-N-(6-fluoro...) | C18H16FN3O3S | Neuropharmacological effects |
| N-(2-Hydroxyethyl)-3-[6-Oxo...] | C20H22N2O5S | Enhanced solubility and interaction profiles |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Dibenzo-Oxazepine Core
4-Fluoro-N-(10-Methyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)Benzenesulfonamide
- Key Differences :
- Fluorine position: 4-fluoro (vs. 2-fluoro in the target compound).
- Methyl group position: 10-methyl (vs. 8-methyl in the target).
- The 10-methyl group may introduce steric hindrance differences in binding pocket interactions .
N-(8,10-Dimethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)-3,4-Dimethylbenzenesulfonamide
- Key Differences :
- Additional methyl groups at positions 8 and 10 on the oxazepine core.
- 3,4-Dimethylbenzenesulfonamide substituent (vs. 2-fluorobenzenesulfonamide).
- The dimethylbenzenesulfonamide may reduce hydrogen-bonding capacity compared to the fluoro analog .
Substituent Variations on the Sulfonamide Moiety
1-(4-Chlorophenyl)-N-(8,10-Dimethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)Methanesulfonamide
- Key Differences :
- Chlorine atom replaces fluorine on the benzene ring.
- Methanesulfonamide linkage (vs. benzenesulfonamide).
- Implications: Chlorine’s higher electronegativity and polarizability may enhance binding to hydrophobic pockets. Molecular weight increases to 442.9 g/mol (vs.
N-(8,10-Dimethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)-4-Fluoro-3-Methylbenzenesulfonamide
Comparison of Physicochemical Properties
Q & A
Basic: What experimental approaches are recommended for synthesizing this compound with high purity?
Methodological Answer:
Optimization typically involves multi-step organic synthesis with rigorous purification. Key steps include:
Sulfonamide coupling : React 2-fluorobenzenesulfonyl chloride with the dibenzo-oxazepine amine precursor under anhydrous conditions (e.g., DCM, 0–5°C) using a tertiary amine base (e.g., triethylamine) to minimize hydrolysis .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >98% purity .
Quality control : Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and confirm absence of common impurities like unreacted sulfonyl chloride or dehalogenated byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
